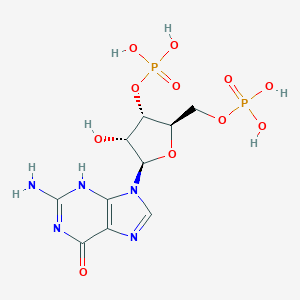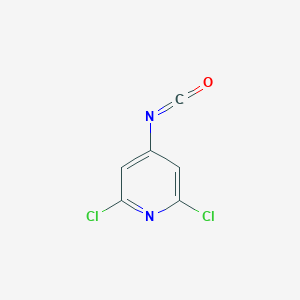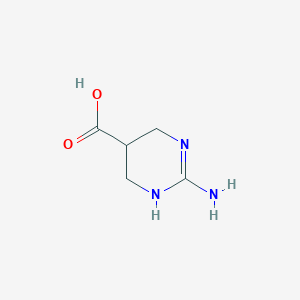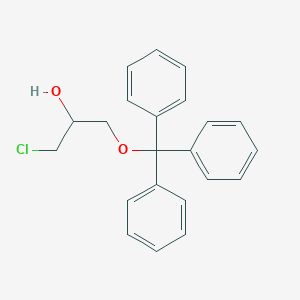![molecular formula C6H6N2O2 B134557 (NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine CAS No. 144605-37-8](/img/structure/B134557.png)
(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biochemistry, and material science. This compound is also known as Pyrroloquinoline quinone (PQQ) and has been found to have numerous beneficial effects on the human body.
科学研究应用
PQQ has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and material science. In medicine, PQQ has been found to have neuroprotective properties, which can help in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. PQQ has also been found to improve cognitive function and reduce inflammation.
In biochemistry, PQQ acts as a cofactor for various enzymes, including dehydrogenases, oxidases, and hydroxylases. PQQ also plays a crucial role in the growth and development of bacteria and is essential for the survival of many organisms.
In material science, PQQ has been found to have antioxidant properties, which make it an excellent candidate for the development of anti-corrosion coatings for metals.
作用机制
The mechanism of action of PQQ involves its interaction with various enzymes and proteins in the human body. PQQ acts as a cofactor for enzymes such as alcohol dehydrogenase and glucose dehydrogenase, which are involved in the metabolism of alcohol and glucose, respectively. PQQ also activates various signaling pathways in the body, which can help in the regulation of gene expression and cellular function.
生化和生理效应
The biochemical and physiological effects of PQQ include its antioxidant properties, which help in the prevention of oxidative stress and inflammation. PQQ also plays a crucial role in energy metabolism, which can help in the prevention of metabolic disorders such as diabetes and obesity. PQQ has also been found to improve cognitive function and reduce the risk of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using PQQ in lab experiments include its high stability, low toxicity, and ability to act as a cofactor for various enzymes. However, the limitations of using PQQ include its high cost and limited availability.
未来方向
For the research and development of PQQ include the development of PQQ-based drugs for the treatment of neurodegenerative diseases and the investigation of PQQ's role in the regulation of gene expression and cellular function.
合成方法
The synthesis method of (NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine involves the reaction of 4,5-diamino-1H-pyrrole-3,2-dicarboxylic acid with a reducing agent such as sodium borohydride. This reaction results in the formation of PQQ, which is then purified using various techniques such as chromatography and recrystallization.
属性
CAS 编号 |
144605-37-8 |
|---|---|
产品名称 |
(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine |
分子式 |
C6H6N2O2 |
分子量 |
138.12 g/mol |
IUPAC 名称 |
(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C6H6N2O2/c9-7-4-6-2-1-3-8(10)5-6/h1-5,9H/b7-4+ |
InChI 键 |
WXAHTINPWPNKQL-QPJJXVBHSA-N |
手性 SMILES |
C1=CC(=C[N+](=C1)[O-])/C=N/O |
SMILES |
C1=CC(=C[N+](=C1)[O-])C=NO |
规范 SMILES |
C1=CC(=C[N+](=C1)[O-])C=NO |
同义词 |
3-Pyridinecarboxaldehyde,oxime,1-oxide,(Z)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



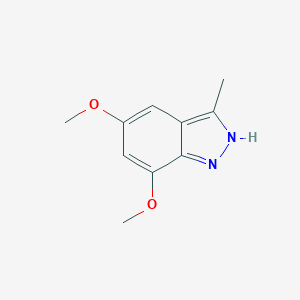
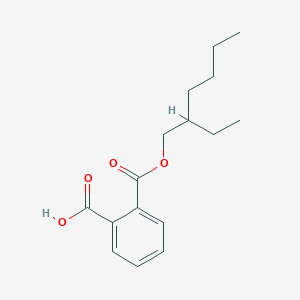
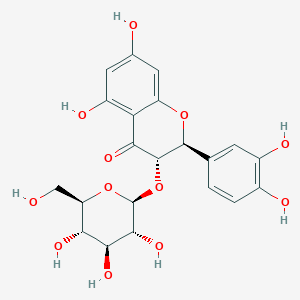
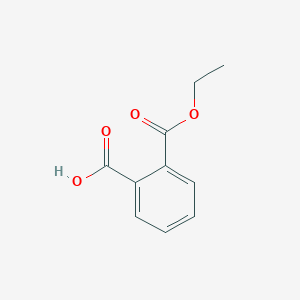
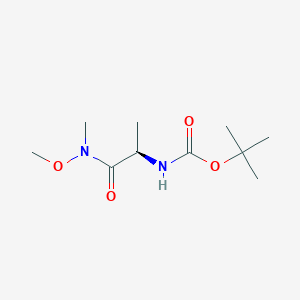
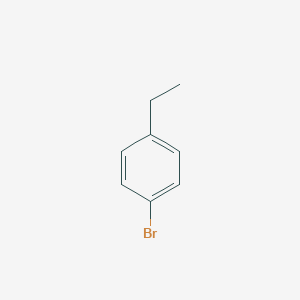
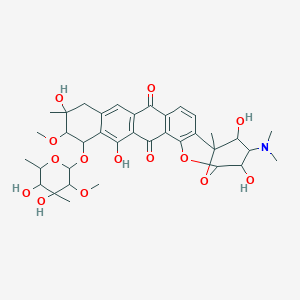
![2-([(Tert-butoxy)carbonyl]amino)pentanoic acid](/img/structure/B134498.png)
![1-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]-2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole](/img/structure/B134499.png)
![N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide](/img/structure/B134500.png)
